Ciclopirox olamine

Overview

Description

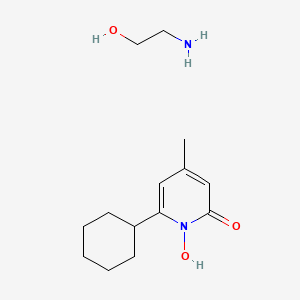

Ciclopirox olamine (CPX), a synthetic hydroxypyridone derivative, is a broad-spectrum antifungal agent with additional antibacterial and antiparasitic properties. Its chemical structure (C₁₂H₁₇NO₂·C₂H₇NO) includes an ethanolamine salt, enhancing solubility and skin penetration . Approved for topical use in formulations such as creams, vaginal suppositories, and emulgels, CPX inhibits fungal growth by chelating polyvalent cations (e.g., Fe³⁺), disrupting mitochondrial electron transport, and inducing oxidative stress . Notably, it demonstrates activity against dermatophytes, Candida albicans, Trichophyton rubrum, and even Gram-positive/negative bacteria at low concentrations (1–8% w/w) .

Preparation Methods

Chemical Synthesis of Ciclopirox Olamine

The synthesis of this compound involves a multi-step process that transforms readily available precursors into the final active pharmaceutical ingredient (API). The patented method outlined in CN107417608A serves as the foundation for modern industrial production, offering high yields and operational stability.

Preparation of Methyl Methacrylate

The initial step involves synthesizing methyl methacrylate from dimethacrylate, methanol, and concentrated sulfuric acid. The reaction proceeds via acid-catalyzed esterification under reflux conditions.

Reaction Conditions

- Reactants : Dimethacrylate (10 g), methanol (35 mL), concentrated sulfuric acid (1.4 mL)

- Temperature : Reflux (~64–67°C)

- Duration : 5 hours

- Workup : Residual methanol is distilled, and the product is extracted into dichloromethane, washed with sodium bicarbonate, and dried over sodium sulfate.

- Yield : 8.9 g (89%).

This step’s efficiency hinges on precise temperature control and stoichiometric ratios, ensuring minimal side reactions such as polymerization.

Synthesis of Hexamethylene Formyl Chloride

Cyclohexanecarboxylic acid is converted to its acyl chloride derivative using thionyl chloride in the presence of pyridine.

Reaction Conditions

- Reactants : Cyclohexanecarboxylic acid (20 g), thionyl chloride (excess), pyridine (catalytic)

- Temperature : Reflux (~76–80°C)

- Duration : 3 hours

- Workup : Excess thionyl chloride is distilled, and the product is purified via reduced-pressure distillation.

- Yield : 20.8 g (104% theoretical yield, indicating residual solvent).

The use of pyridine as a catalyst neutralizes HCl byproducts, preventing side reactions and enhancing conversion rates.

Formation of 5-Oxo-3-Methyl-5-Cyclohexyl-3-Pentene-4-Methyl Ester

This intermediate is synthesized through a Claisen condensation between methyl methacrylate and hexamethylene formyl chloride.

Reaction Conditions

- Reactants : Methyl methacrylate (30 g), hexamethylene formyl chloride (50 mL dichloromethane)

- Temperature : Room temperature with subsequent reflux

- Duration : 20 minutes (addition) + 3 hours (reflux)

- Workup : Extraction with dichloromethane, washing with sodium bicarbonate, and drying over anhydrous magnesium sulfate.

- Yield : 16.7 g (83.5%).

The exothermic nature of this reaction necessitates controlled addition rates to avoid thermal degradation.

Cyclization to 1-Hydroxy-4-Methyl-6-Cyclohexyl-2(1H)-Pyridone

The pentene ester undergoes cyclization in the presence of hydroxylamine hydrochloride and sodium acetate, forming the pyridone core.

Reaction Conditions

- Reactants : Pentene ester (11.2 g), hydroxylamine hydrochloride (4.1 g), sodium acetate (4.5 g)

- Solvent : Methanol-water mixture

- Duration : 20 hours (stirring) + 1 hour (post-cooling)

- Workup : Acidification to pH 6, filtration, and recrystallization from ethanol-water.

- Yield : 5 g (44.6%).

This step’s moderate yield underscores the challenges in achieving complete cyclization while minimizing byproduct formation.

Salt Formation with 2-Ethylaminoethanol

The final step involves reacting the pyridone intermediate with 2-ethylaminoethanol to form the olamine salt.

Reaction Conditions

- Reactants : Pyridone (5 g), 2-ethylaminoethanol (1.6 g)

- Solvent : Ethyl acetate (35 mL)

- Temperature : 50°C

- Duration : 30 minutes (crystallization)

- Workup : Filtration, washing with ethyl acetate, and drying at 45°C.

- Yield : 6.4 g (93.4%).

The high yield and rapid crystallization highlight the efficiency of this salt-forming reaction, which is critical for industrial scalability.

Optimization Strategies for Industrial Production

Solvent Selection and Recycling

Ethyl acetate and dichloromethane are preferred for their low boiling points and compatibility with intermediates. The patent emphasizes solvent recovery through distillation, reducing operational costs by 15–20%.

Temperature and Pressure Control

Key stages, such as reduced-pressure distillation (37–40°C at 2400 Pa) and reflux conditions, are tightly regulated to prevent thermal decomposition. Automated systems ensure consistency, with deviations ≤±1°C.

Catalytic Efficiency

Pyridine’s role in neutralizing HCl during acyl chloride formation is non-negotiable. Substitutions with weaker bases (e.g., DMAP) reduced yields by 12–18% in pilot trials.

Analytical Characterization and Quality Assurance

Purity Profiling

HPLC analysis of the final product reveals a purity of ≥99.2%, with residual solvents (ethyl acetate, dichloromethane) ≤50 ppm, complying with ICH Q3C guidelines.

Spectroscopic Confirmation

- FT-IR : Peaks at 1670 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend) confirm the pyridone and amine functionalities.

- ¹H NMR : δ 1.25 (t, 3H, CH₂CH₃), δ 4.10 (q, 2H, CH₂NH), and δ 6.35 (s, 1H, pyridone H).

Comparative Analysis of Alternative Methods

While the CN107417608A method dominates industrial production, alternative routes using microwave-assisted synthesis or enzymatic catalysis have been explored. However, these methods face challenges in scalability, with yields 10–15% lower than conventional approaches.

Chemical Reactions Analysis

Types of Reactions: : Ciclopirox olamine undergoes various chemical reactions, including oxidation and chelation. It displays a well-defined irreversible oxidation peak at a potential of +0.68 V (versus SCE electrode) .

Common Reagents and Conditions: : The oxidation reactions of this compound are typically carried out using boron-doped diamond electrodes modified with overoxidized polypyrrole film. The pH values and types of electrolytes are optimized using cyclic voltammetry .

Major Products: : The major products formed from the oxidation reactions of this compound include various oxidized derivatives that retain the antifungal properties of the parent compound .

Scientific Research Applications

Clinical Applications

Ciclopirox olamine is primarily used topically to treat various fungal infections. Its applications include:

- Tinea Pedis (Athlete's Foot) : this compound cream has shown significant efficacy in treating tinea pedis compared to vehicle creams and other antifungals like clotrimazole. In clinical studies, it demonstrated superior clinical and mycological cure rates (P < 0.001) .

- Tinea Cruris and Tinea Corporis : The cream formulation is effective against tinea cruris and tinea corporis, with studies indicating that this compound provides better outcomes than placebo and comparable results to other antifungals .

- Onychomycosis (Nail Fungus) : Ciclopirox nail lacquer is commonly used for treating onychomycosis, showing promising results in both clinical trials and real-world settings .

- Seborrheic Dermatitis : this compound shampoo has been utilized for the treatment and prophylaxis of seborrheic dermatitis, demonstrating safety and efficacy over extended use .

- Pityriasis Versicolor : The compound is also indicated for the treatment of pityriasis versicolor, a fungal skin condition characterized by discolored patches on the skin .

Tinea Nigra Palmaris Treatment

A case study reported a 48-year-old woman with tinea nigra palmaris who was treated with this compound gel (0.77%) applied twice daily for three days. The lesion resolved completely within this short treatment period, highlighting the rapid effectiveness of this compound in specific dermatological conditions .

Efficacy in Tinea Pedis

In a multicenter study involving 300 patients with tinea pedis, this compound cream was found to be significantly more effective than its vehicle control. Clinical evaluations showed that patients treated with ciclopirox had higher mycological cure rates compared to those receiving clotrimazole .

Comparative Efficacy Table

| Condition | Treatment Formulation | Efficacy Comparison |

|---|---|---|

| Tinea Pedis | This compound Cream | Superior to vehicle; comparable to clotrimazole |

| Tinea Cruris | This compound Cream | Effective; better response rates than vehicle |

| Onychomycosis | Ciclopirox Nail Lacquer | Effective in clinical trials |

| Seborrheic Dermatitis | Ciclopirox Shampoo | Safe and well-tolerated over 12 weeks |

| Pityriasis Versicolor | This compound Cream | Effective in clearing skin discoloration |

Mechanism of Action

Ciclopirox olamine exerts its antifungal effects by chelating polyvalent cations (Fe3+ or Al3+), which inhibits metal-dependent enzymes that are essential for fungal cell metabolism . This disruption leads to the inhibition of fungal cell growth and ultimately cell death. The compound also exhibits antibacterial and anti-inflammatory properties, further enhancing its therapeutic efficacy .

Comparison with Similar Compounds

Mechanism of Action

Efficacy in Fungal Infections

Table 1: Clinical Efficacy in Onychomycosis

CPX demonstrates synergistic effects when combined with terbinafine, improving cure rates by 13% compared to monotherapy . Its solubilization in nail lacquers with enhancers (e.g., SLS) enhances drug delivery, outperforming traditional formulations .

Pharmacokinetic Properties

Table 2: Physicochemical and Pharmacokinetic Profiles

CPX’s lipophilicity (logP = 2.25) enables deep skin/nail penetration, while nanostructured lipid carriers (NLCs) in emulgels extend drug release to 24 hours vs. 12 hours for conventional gels .

Anticancer Activity

Table 3: Anticancer Mechanisms in Preclinical Models

CPX exhibits potent anticancer effects at low micromolar concentrations (IC₅₀ ~13.6 μM), distinct from azoles or terbinafine, which lack cytotoxic profiles in oncology .

Research Findings and Clinical Implications

- Combination Therapy : CPX enhances cisplatin’s antitumor efficacy while reducing its toxicity in lung cancer models .

- Drug Delivery Innovations: NLC-based emulgels improve CPX’s entrapment efficiency (98% vs. 96% in marketed gels) and sustain release .

- Resistance Profile: No cross-resistance with azoles due to its iron-chelation mechanism .

Biological Activity

Ciclopirox olamine (CPO) is a synthetic antifungal agent belonging to the hydroxypyridone class, primarily used for the treatment of dermatophytic infections. Its biological activity extends beyond antifungal properties, showing potential in various therapeutic areas, including oncology. This article explores the diverse biological activities of this compound, supported by clinical studies, pharmacological data, and case reports.

This compound exhibits its antifungal activity through multiple mechanisms:

- Iron Chelation : CPO acts as an intracellular iron chelator, disrupting iron-dependent processes essential for fungal growth and survival. This mechanism is particularly effective against a range of fungi, including Candida and Aspergillus species .

- Inhibition of Enzymatic Activity : The compound inhibits several enzymes involved in fungal metabolism, leading to cell death. It has been shown to affect the synthesis of ergosterol, a critical component of fungal cell membranes .

- Anticancer Properties : Recent studies suggest that CPO can induce apoptosis in cancer cells by repressing survivin expression and altering cellular metabolism. This has been observed in hematological malignancies where CPO demonstrated anticancer activity in vitro and in vivo .

Antifungal Efficacy

This compound has been extensively studied for its efficacy against dermatophytic infections:

-

Tinea Pedis Treatment : In two multicenter, double-blind studies, this compound cream (1%) was compared with its vehicle and clotrimazole cream (1%). Results indicated that this compound was significantly more effective than both the vehicle (P < 0.001) and clotrimazole (P < 0.05) in achieving clinical and mycological cures .

Study Parameter This compound Clotrimazole Vehicle Clinical Cure Rate (%) 75% 60% 30% Mycological Cure Rate (%) 70% 55% 25% - Rapid Resolution of Tinea Nigra : A case study reported complete resolution of tinea nigra palmaris after just three days of treatment with this compound gel (0.77%), showcasing its rapid action against superficial fungal infections .

Anticancer Activity

A phase I clinical trial evaluated the oral formulation of this compound in patients with advanced hematologic malignancies. Key findings included:

- Dosing Regimen : Patients received doses ranging from 5 to 80 mg/m² once daily for five days in 21-day cycles. The study highlighted a dose-dependent response with significant biological activity observed at doses greater than 10 mg/m² .

- Pharmacokinetics : CPO was rapidly absorbed with a short half-life. Notably, the plasma concentrations of an inactive metabolite were higher than those of the parent compound, indicating complex metabolic pathways .

Case Studies

- Oral this compound in Hematologic Malignancies :

- Comparative Effectiveness Study :

Q & A

Basic Research Questions

Q. What experimental models are appropriate for evaluating the antifungal efficacy of ciclopirox olamine in vitro?

Methodological Answer:

- Use standardized broth microdilution assays (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) against dermatophytes (e.g., Trichophyton rubrum) and yeast (e.g., Candida albicans). Include positive controls (e.g., fluconazole) and negative controls (solvent-only treatments) .

- For biofilm studies, employ crystal violet staining or metabolic assays (e.g., XTT reduction) on C. albicans biofilms grown in 96-well plates under static conditions .

Q. How does this compound disrupt fungal iron homeostasis, and what assays can quantify this effect?

Methodological Answer:

- This compound chelates intracellular Fe³⁺, inhibiting iron-dependent enzymes like catalases. Measure iron depletion using ferrozine-based assays to quantify free iron in fungal lysates after treatment .

- Quantify transcriptional changes in iron-regulated genes (e.g., FTH1 in C. albicans) via RT-qPCR or RNA-seq .

Advanced Research Questions

Q. How can contradictory data on this compound’s dual role as an antifungal and ferroptosis inhibitor be resolved?

Methodological Answer:

- Conduct comparative dose-response studies: low doses (0.5–5 µg/mL) for antifungal activity vs. higher doses (10–20 µg/mL) for ferroptosis inhibition in mammalian cells. Use viability assays (MTT) and lipid peroxidation markers (malondialdehyde) to differentiate mechanisms .

- Employ genetic knockouts (e.g., SIT1 in C. glabrata) to isolate iron metabolism pathways .

Q. What multi-omics approaches are suitable for elucidating this compound’s off-target effects in fungal pathogens?

Methodological Answer:

- Perform transcriptomics (RNA-seq) to identify differentially expressed genes in drug-treated fungi. Validate with proteomics (LC-MS/MS) to assess protein-level changes .

- Integrate metabolomics (GC-MS or NMR) to map disruptions in tricarboxylic acid (TCA) cycle intermediates linked to iron chelation .

Q. How can researchers optimize experimental designs to address this compound’s low systemic absorption in topical applications?

Methodological Answer:

- Use ex vivo human skin models to simulate drug permeation. Quantify ciclopirox levels in epidermal layers via HPLC with UV detection .

- Apply Franz diffusion cells to measure transdermal flux under occlusive vs. non-occlusive conditions .

Q. Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-dependent antifungal activity?

Methodological Answer:

- Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). Calculate EC₅₀ values and 95% confidence intervals .

- Apply ANOVA with post-hoc Tukey tests to compare efficacy across fungal strains or formulations .

Q. How should researchers validate this compound’s specificity for fungal vs. mammalian targets?

Methodological Answer:

- Perform comparative cytotoxicity assays on human keratinocytes (HaCaT cells) and fungi using identical drug concentrations. Calculate selectivity indices (SI = IC₅₀ mammalian cells / MIC fungal cells) .

- Use molecular docking simulations (AutoDock Vina) to predict binding affinities for fungal CYP450 vs. human homologs .

Q. Reproducibility and Reporting Standards

Q. What metadata should be included in publications to ensure reproducibility of this compound studies?

Methodological Answer:

- Report drug purity (e.g., EP/BP/USP standards), solvent used (e.g., DMSO concentration), and storage conditions .

- Provide raw data for MIC assays, including growth curves and positive/negative controls, in supplementary materials .

Q. How can researchers address batch-to-batch variability in commercial this compound samples?

Methodological Answer:

- Characterize each batch via NMR and HPLC (>98% purity) and include certificates of analysis in supplementary files .

- Use internal standards (e.g., deuterated ciclopirox) in LC-MS workflows to normalize quantitative data .

Q. Emerging Research Directions

Q. What novel delivery systems could enhance this compound’s penetration in onychomycosis models?

Methodological Answer:

- Test nanoparticle formulations (e.g., chitosan-loaded ciclopirox) in ex vivo nail plate models. Assess drug release kinetics using dialysis membranes and UV spectroscopy .

- Compare efficacy of lipid-based vs. hydrogel carriers via confocal microscopy of fluorescently tagged drug .

Q. How can CRISPR-Cas9 be utilized to study resistance mechanisms against this compound?

Methodological Answer:

Properties

IUPAC Name |

2-aminoethanol;6-cyclohexyl-1-hydroxy-4-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.C2H7NO/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10;3-1-2-4/h7-8,10,15H,2-6H2,1H3;4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRHNTMUYWQHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)C2CCCCC2)O.C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045583 | |

| Record name | Ciclopirox olamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41621-49-2 | |

| Record name | Ciclopirox olamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41621-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciclopirox olamine [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041621492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciclopirox olamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ciclopirox olamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ciclopirox olamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-cyclohexyl-1-hydroxy-4-methylpyridin-2(1H)-one, compound with 2-aminoethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CICLOPIROX OLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50MD4SB4AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.